N-Cbz-Tyr-Ser methyl ester
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Overview
Description
Z-TYR-SER-OME: is a synthetic peptide compound composed of three amino acids: tyrosine (TYR), serine (SER), and a methoxy group (OME) at the C-terminus.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-TYR-SER-OME typically involves solid-phase peptide synthesis (SPPS), a method that allows for the stepwise assembly of peptides on a solid support. The process begins with the attachment of the first amino acid to a resin, followed by the sequential addition of protected amino acids. The protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods: In industrial settings, the production of Z-TYR-SER-OME may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Z-TYR-SER-OME can undergo various chemical reactions, including:
Oxidation: The phenol group in tyrosine can be oxidized to form quinones.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.
Substitution: Nucleophilic substitution reactions can occur at the serine hydroxyl group
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced peptides with modified functional groups.
Substitution: Substituted peptides with new functional groups
Scientific Research Applications
Z-TYR-SER-OME has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the production of peptide-based materials and biosensors .
Mechanism of Action
The mechanism of action of Z-TYR-SER-OME involves its interaction with specific molecular targets and pathways. The tyrosine residue can participate in hydrogen bonding and hydrophobic interactions, while the serine residue can form covalent bonds with other molecules. These interactions can modulate enzyme activity, signal transduction pathways, and protein-protein interactions .
Comparison with Similar Compounds
Z-TYR-ALA-OME: Similar structure but with alanine instead of serine.
Z-TYR-GLY-OME: Contains glycine instead of serine.
Z-TYR-THR-OME: Threonine replaces serine in the peptide sequence
Uniqueness: Z-TYR-SER-OME is unique due to the presence of serine, which provides additional functional groups for chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C21H24N2O7 |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
methyl (2S)-3-hydroxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate |
InChI |
InChI=1S/C21H24N2O7/c1-29-20(27)18(12-24)22-19(26)17(11-14-7-9-16(25)10-8-14)23-21(28)30-13-15-5-3-2-4-6-15/h2-10,17-18,24-25H,11-13H2,1H3,(H,22,26)(H,23,28)/t17-,18-/m0/s1 |
InChI Key |
UVWDERLOWWHARO-ROUUACIJSA-N |
Isomeric SMILES |
COC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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